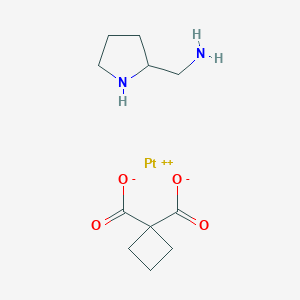

1,1-Dicarboxilato de ciclobutano;platino(2+);pirrolidin-2-ilmetanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

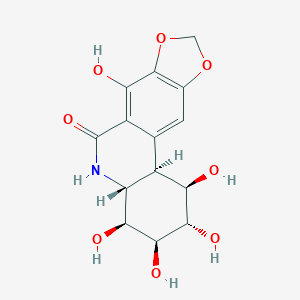

Miboplatino, también conocido como DWA 2114R, es un compuesto a base de platino desarrollado para el tratamiento del cáncer. Es un agente alquilante que alcanzó los ensayos clínicos de fase III en Japón. A pesar de su prometedora actividad anticancerígena, no mostró ventajas significativas sobre el cisplatino, lo que llevó a la interrupción de su desarrollo para tratar cánceres de mama, ovario y próstata .

Aplicaciones Científicas De Investigación

El miboplatino ha sido ampliamente estudiado por sus propiedades anticancerígenas. Actúa como un agente alquilante del ADN, inhibiendo la replicación y transcripción del ADN, lo que lleva a la muerte celular. Sus aplicaciones incluyen:

Química: Se utiliza como compuesto modelo para estudiar agentes anticancerígenos a base de platino.

Biología: Se ha investigado por sus efectos en los procesos celulares y las interacciones con el ADN.

Mecanismo De Acción

El miboplatino ejerce sus efectos al unirse al ADN y formar enlaces cruzados, lo que inhibe la replicación y transcripción del ADN. Esto lleva a la activación de las vías celulares que dan lugar a la apoptosis (muerte celular programada). Los principales objetivos moleculares del miboplatino son las bases púricas del ADN, especialmente la guanina . La formación de aductos de ADN altera la estructura y función del ADN, lo que finalmente lleva a la muerte celular.

Análisis Bioquímico

Biochemical Properties

Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine interacts with various biomolecules in biochemical reactions. It has been evaluated for its in vitro anticancer activity against three human A549, SK-OV-3, and HT-29 cancer cell lines

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine change over time. Pharmacokinetic studies have been performed in patients receiving the compound as a 1-hr infusion without hydration or diuresis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine vary with different dosages in animal models . Studies have shown that it has less toxicity than cisplatin, allowing for high dosages

Métodos De Preparación

La preparación de miboplatino implica el uso de cis-dinitrato ((1R, 2R)-1,2-ciclohexanediamina)platino (II) como material de partida. Este compuesto se hace reaccionar con miristato (CH3(CH2)12COOM, donde M puede ser Na, K o NH4) en agua purificada. La reacción se lleva a cabo a temperaturas que van de 10 °C a 80 °C durante 0,5 a 8 horas. Después de la reacción, la mezcla se enfría a temperatura ambiente, se filtra y se seca para obtener miboplatino . Este método es ventajoso ya que no utiliza disolventes tóxicos como el cloroformo y es adecuado para la producción comercial.

Análisis De Reacciones Químicas

El miboplatino se somete a diversas reacciones químicas, entre ellas:

Oxidación: El miboplatino puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes estados de oxidación del platino.

Reducción: Las reacciones de reducción pueden convertir el miboplatino a sus estados de oxidación más bajos.

Sustitución: El miboplatino puede sufrir reacciones de sustitución en las que los ligandos del complejo de platino son reemplazados por otros ligandos.

Los principales productos que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la sustitución con haluros puede producir complejos de platino halogenados.

Comparación Con Compuestos Similares

El miboplatino es similar a otros agentes anticancerígenos a base de platino como el cisplatino, el carboplatino y el oxaliplatino. Tiene propiedades únicas que lo distinguen de estos compuestos:

Cisplatino: El primer fármaco anticancerígeno a base de platino, conocido por su alta eficacia, pero también por su significativa nefrotoxicidad y otros efectos secundarios.

Carboplatino: Desarrollado como un análogo del cisplatino con menor nefrotoxicidad y vómitos.

Oxaliplatino: Conocido por su eficacia contra el cáncer colorrectal y su menor nefrotoxicidad en comparación con el cisplatino.

La singularidad del miboplatino reside en su estructura de ligando específica y su potencial para reducir los efectos secundarios en comparación con el cisplatino. Su desarrollo se interrumpió debido a la falta de ventajas significativas sobre los fármacos existentes .

Referencias

Propiedades

Número CAS |

103775-75-3 |

|---|---|

Fórmula molecular |

C11H18N2O4Pt |

Peso molecular |

437.36 g/mol |

Nombre IUPAC |

cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine |

InChI |

InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2 |

Clave InChI |

XXUHLUDUCZQMDI-UHFFFAOYSA-L |

SMILES |

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

SMILES isomérico |

C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

SMILES canónico |

C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |

Sinónimos |

1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II) 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II DW A 2114R DWA 2114 DWA 2114R DWA-2114 DWA-2114R |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B116893.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)